![molecular formula C13H16FN3O3S B2832152 N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1797338-01-2](/img/structure/B2832152.png)
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibacterial properties . It contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that occur in various natural products. It also contains a methoxyethyl group and a 3-fluorophenyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the sulfonamide group, and the 3-fluorophenyl group. The exact structure would need to be determined through techniques such as X-ray crystallography .科学的研究の応用
Metabolism and Pharmacokinetics
Metabolism and Disposition in Humans : Research on similar compounds has shown that metabolism predominantly occurs through oxidative pathways, with significant contributions from enzymes like monoamine oxidase-B. This indicates that compounds structurally related to the query may also undergo complex biotransformation processes involving multiple metabolic routes (Shaffer et al., 2008).
Pharmacokinetic Profile after Topical Application : Studies on related compounds have explored their pharmacokinetic profiles following topical application, revealing low systemic absorption and highlighting the significance of understanding the percutaneous absorption and systemic circulation levels for compounds applied dermally (Duchêne et al., 1992).
Potential Therapeutic Applications
- Orexin Receptor Antagonists for Insomnia Treatment : Compounds targeting orexin receptors, showing promise in insomnia treatment, have been subject to pharmacokinetic studies, emphasizing the role of oxidative metabolism and identifying principal circulating components and metabolites in plasma. This research underscores the exploration of novel therapeutic agents and their metabolic pathways (Renzulli et al., 2011).
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . The specific targets and their roles would need further investigation.
Mode of Action
It can be inferred that the compound interacts with its targets, leading to a series of biochemical reactions . The specifics of these interactions and the resulting changes would require more detailed studies.
Biochemical Pathways
Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Similar compounds have been found to have various adme properties
Result of Action
It can be inferred that the compound’s interaction with its targets leads to changes at the molecular and cellular levels . The specifics of these effects would require more detailed studies.
Action Environment
It can be anticipated that various factors, such as ph, temperature, and the presence of other molecules, might influence the compound’s action .
特性
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3S/c1-17-8-13(15-9-17)21(18,19)16-7-12(20-2)10-4-3-5-11(14)6-10/h3-6,8-9,12,16H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTHDXLTSGYTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。